

AC-262536: A Technical Overview of its Discovery and Preclinical Development

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-262536, also known as Accadrine, is a non-steroidal selective androgen receptor modulator (SARM) developed by Acadia Pharmaceuticals.[1][2] It emerged from research efforts seeking to create compounds with the anabolic benefits of androgens, such as testosterone, but with a significantly reduced profile of androgenic side effects. This document provides a comprehensive technical overview of the discovery, mechanism of action, and developmental history of AC-262536, based on available preclinical data. It is intended for professionals in the fields of pharmaceutical research and drug development.

Discovery and Chemical Profile

The discovery of **AC-262536** was the result of research and development initiatives at Acadia Pharmaceuticals aimed at identifying novel, orally bioavailable SARMs.[1][3][4] The objective was to find a compound that could provide the therapeutic benefits of anabolic steroids, such as promoting muscle mass and bone density, while minimizing undesirable androgenic effects like prostatic hypertrophy and virilization.[3]

AC-262536 is chemically classified as a naphthalene derivative.[2] It possesses endo-exo isomerism, with the endo form being the biologically active isomer.[1]

Table 1: Chemical and Physical Properties of AC-262536



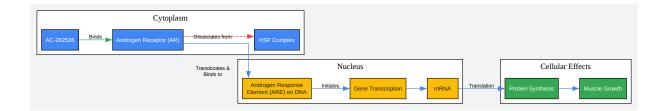
Property	Value
IUPAC Name	4-[(1R,3S,5S)-3-hydroxy-8- azabicyclo[3.2.1]octan-8-yl]naphthalene-1- carbonitrile
Other Names	Accadrine, Demexiptiline
CAS Number	870888-46-3
Chemical Formula	C18H18N2O
Molecular Weight	278.355 g/mol

Mechanism of Action

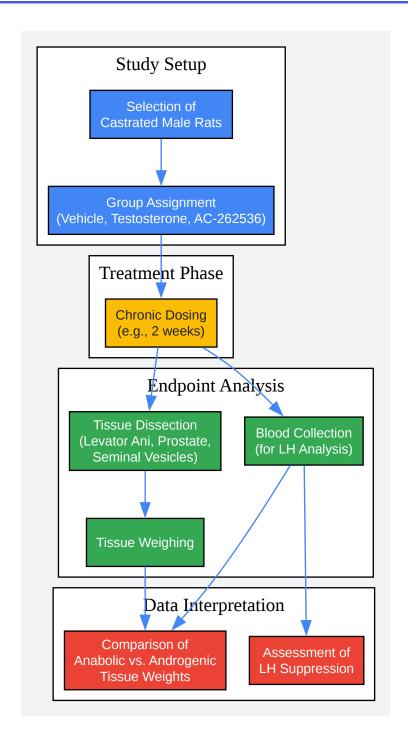
AC-262536 functions as a potent, selective partial agonist of the androgen receptor (AR).[1][2] Unlike testosterone, which is a full agonist, AC-262536 activates the AR to a lesser degree.[5] This partial agonism is a key feature of its tissue-selective activity. It demonstrates a high binding affinity for the AR with a dissociation constant (Ki) of 5 nM, showing no significant affinity for other tested steroid hormone receptors.[1][3]

Upon binding to the AR in target tissues like muscle and bone, the **AC-262536**-AR complex translocates to the nucleus and modulates the transcription of androgen-responsive genes. This process stimulates anabolic pathways, such as increased protein synthesis, leading to muscle growth (hypertrophy) and has been shown to enhance the differentiation of stem cells into muscle cells.[6]









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